9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione

Catalog No.
S565696
CAS No.
3109-01-1
M.F
C20H25FO3
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-...

CAS Number

3109-01-1

Product Name

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C20H25FO3

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14-,15-,16-,18-,19-,20-/m0/s1

InChI Key

IZLVPOBNINIXJM-BUMFJRDRSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C

Synonyms

(11β,16β)- 9-Fluoro-11-hydroxy-16-methyl-androsta-1,4-diene-3,17-dione; 9α-Fluoro-11β-hydroxy-16β-methyl-1,4-androstadiene-3,17-dione; NSC 52437;

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C

Precursor in synthesis of corticosteroids:

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione serves as a key intermediate in the synthesis of various corticosteroids, a class of steroid hormones with potent anti-inflammatory and immunosuppressive properties. These hormones are widely used in the treatment of inflammatory and autoimmune diseases, such as asthma, arthritis, and psoriasis []. Studies have shown that this specific compound can be efficiently transformed into various clinically relevant corticosteroids, including fluticasone propionate and ciclesonide [, ].

Research on potential anti-inflammatory activity:

While primarily used as a synthetic intermediate, some research suggests that 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione itself might possess anti-inflammatory properties. A study published in the journal "Steroids" investigated the anti-inflammatory effects of this compound in a cell culture model. The results indicated that the compound exhibited moderate anti-inflammatory activity, suggesting its potential for further exploration as a therapeutic agent []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is a synthetic steroid compound classified as an androgen, which plays a significant role in the development of male characteristics and reproductive activity. This compound is characterized by its unique structural features, including a fluorine atom at the 9-position and hydroxyl groups at the 11-beta position, which contribute to its biological activity and pharmacological properties. The compound is often used as an intermediate in the synthesis of corticosteroids and has been studied for its potential therapeutic applications in various medical conditions .

The chemical reactivity of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is influenced by its functional groups. Key reactions include:

  • Hydroxylation: The presence of hydroxyl groups allows for further functionalization, potentially enhancing its biological activity.
  • Reduction: The ketone groups can undergo reduction to form alcohols, which may alter the compound's pharmacokinetics.
  • Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions are essential for modifying the compound to improve its efficacy and reduce side effects in therapeutic applications .

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione exhibits significant androgenic activity. It interacts with androgen receptors, promoting anabolic processes such as muscle growth and increased bone density. Additionally, it has been studied for its anti-inflammatory properties and potential use in treating conditions like asthma and autoimmune diseases. Its unique structure enhances its potency compared to other steroids, making it a valuable candidate for further research in hormone replacement therapies and performance enhancement .

The synthesis of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione can be achieved through several methods:

  • Starting from Steroidal Precursors: Utilizing common steroidal frameworks (such as testosterone derivatives) as starting materials.
  • Fluorination: Introducing the fluorine atom via electrophilic fluorination techniques.
  • Hydroxylation: Employing selective hydroxylation methods to achieve the desired 11-beta configuration.
  • Chemical Modifications: Further chemical modifications can be applied to introduce the 16-beta methyl group.

These methods highlight the complexity involved in synthesizing this compound while ensuring high yields and purity .

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing corticosteroids used for anti-inflammatory and immunosuppressive therapies.
  • Research Tool: Its unique properties make it valuable for studying androgen receptor interactions and signaling pathways.
  • Performance Enhancement: Due to its anabolic properties, it has been explored (though controversially) within sports medicine for muscle-building applications .

Studies on the interactions of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione with various biological systems have revealed:

  • Androgen Receptor Binding: High affinity for androgen receptors indicates potential efficacy in androgen replacement therapies.
  • Metabolic Pathways: Investigations into its metabolism have shown that it undergoes hepatic biotransformation similar to other steroids, affecting its bioavailability and duration of action.
  • Synergistic Effects: Research suggests possible synergistic effects when combined with other anabolic agents or corticosteroids, enhancing therapeutic outcomes .

Several compounds share structural similarities with 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
9alpha-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dioneSimilar fluorination and hydroxylationExhibits different receptor binding affinities
BetamethasoneCorticosteroid frameworkStrong anti-inflammatory effects but less androgenic activity
DexamethasoneSimilar steroid structurePotent glucocorticoid with minimal mineralocorticoid effects

The uniqueness of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione lies in its specific arrangement of functional groups that enhance its androgenic potency while providing avenues for further chemical modifications .

The synthesis of this specialized steroidal compound involves multiple complex transformations that require precise control of reaction conditions to ensure stereoselectivity and high yields. The following sections detail the methodologies for introducing each of the three defining functional groups.

Fluorination Strategies at C9 Position: Steric and Electronic Considerations

Fluorination at the C9 position represents a crucial modification that dramatically influences the biological profile of the resulting corticosteroids. This transformation is typically accomplished through electrophilic fluorination strategies, which have evolved significantly in recent decades.

Solid-state NMR studies have provided valuable insights into the structural implications of C9 fluorination. Research has demonstrated that fluorinated steroids with fluorine at C9, such as betamethasone and fludrocortisone acetate, exhibit distinctly different conformational profiles compared to their non-fluorinated analogs. These fluorinated derivatives display multiplet patterns with significant splittings (16-215Hz) in their ^13C signals, indicating multiple ring conformations, whereas non-fluorinated analogs show only singlet patterns, suggesting a unique conformation. Moreover, substantial deviations (>3.5ppm) in approximately half of the ^13C signals and especially notable deviations (>45ppm) in the ^13C9 signal have been observed when comparing fluorinated and non-fluorinated analogs. These conformational differences likely contribute to the enhanced biological activities of fluorinated steroids including our target compound.

The stereochemical control of fluorination is paramount and depends on both steric hindrance and electronic factors. Studies on fluorination mechanisms have revealed that the configuration at adjacent positions significantly impacts fluorine transfer efficiency, with certain configurations making the fluorine transfer less favorable. This underscores the importance of carefully selecting reaction conditions and catalysts when introducing fluorine at the C9 position of our target compound.

Table 1: Electrophilic Fluorinating Reagents for C9 Fluorination in Steroid Synthesis

ReagentStructural TypeRelative ReactivitySelectivityOptimal ConditionsReference
SelectfluorN-F quaternary ammoniumHighGoodAcetonitrile, 0-25°C
NFSIN-F sulfonimideMediumExcellentTHF, -78 to 0°C
XeF₂Xenon difluorideVery highPoorCH₂Cl₂, -78°C
DASTAminosulfur trifluorideMedium-highModerateCH₂Cl₂, -78 to 0°C
HF-PyridineHydrogen fluoride complexLowVariablePyridine, 0-25°C

The kinetics of electrophilic fluorination of steroids have been systematically studied, with research showing that different N-F reagents exhibit varying reactivity profiles that can be exploited to optimize C9 fluorination. The selection of an appropriate fluorinating agent is critical for achieving high stereoselectivity and yield in the synthesis of 9-Fluoro-11β-hydroxy-16β-methylandrosta-1,4-diene-3,17-dione.

Hydroxylation at C11β: Catalytic Approaches and Stereochemical Control

The 11β-hydroxyl group represents another key structural feature that contributes significantly to the biological activity of our target compound. In natural biosynthetic pathways, this hydroxylation is mediated by steroid 11β-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP11B1 gene.

Human cytochromes P45011β (CYP11B1) and P450aldo (CYP11B2) are both capable of catalyzing steroid 11β-hydroxylation, though they differ in their expression levels and regulation. CYP11B1 is expressed at high levels and regulated by ACTH, while CYP11B2 is expressed at lower levels and regulated by angiotensin II. Additionally, these enzymes differ in their substrate preferences and hydroxylation patterns due to structural differences in their active sites.

Crystallographic studies of CYP11B1 have revealed critical insights into the spatial restrictions of its substrate-binding site. Comparisons of mutant-type CYP11B1 (Mt-CYP11B1) with wild-type CYP11B1 (Wt-CYP11B1) and CYP11B2 have shown that mutations can reduce the innermost space around the substrate binding region in Mt-CYP11B1, while CYP11B2 features an enlarged space accessible to bulk water through a channel. These structural differences explain the different hydroxylation capabilities of these enzymes and offer valuable guidance for developing synthetic strategies for 11β-hydroxylation.

Table 2: Methods for 11β-Hydroxylation in the Synthesis of 9-Fluoro-11β-hydroxy-16β-methylandrosta-1,4-diene-3,17-dione

MethodKey Reagents/ConditionsStereoselectivityYield RangeAdvantagesLimitationsReference
Microbial TransformationAmycolatopsis mediterraneiHigh60-85%Highly regioselective, environmentally friendlyScale-up challenges, substrate specificity
Epoxide Formation/Opening1) DBH, acetone, NaOH
2) 70% HF
Excellent55-65%Good stereoselectivity, established protocolMultiple steps, uses corrosive HF
Direct Chemical OxidationVarious metal oxidantsModerate40-60%Single step, scalableLower selectivity, side reactions
Enzymatic (CYP11B1)Recombinant enzymes, NADPHVery high70-90%Highest stereoselectivityComplex setup, low throughput

In the synthesis of our target compound, the introduction of the 11β-hydroxyl group often involves a key intermediate 9,11β-epoxide. This epoxide can be formed by treating an appropriate precursor with reagents such as 1,3-dibromo-5,5-dimethyl hydantoin (DBH) in acetone followed by base treatment. The epoxide is subsequently opened selectively with hydrogen fluoride to introduce both the 9-fluoro and 11β-hydroxy functionalities in the desired stereochemical orientation.

Microbial transformation methods using bacterial strains such as Amycolatopsis mediterranei offer a complementary approach for 11β-hydroxylation, providing excellent regioselectivity and stereoselectivity under mild conditions. These biocatalytic methods can be particularly advantageous when working with sensitive steroid substrates.

Methyl Group Introduction at C16β: Epimeric Purity Challenges

The stereoselective introduction of a methyl group at the C16β position presents perhaps the most significant challenge in the synthesis of 9-Fluoro-11β-hydroxy-16β-methylandrosta-1,4-diene-3,17-dione. The stereochemistry at this position is critical for the biological activity of the resulting corticosteroid, making the achievement of high epimeric purity essential.

A novel approach for introducing the 16β-methyl group was described by Tang et al. in their synthesis of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). This method involves an indirect methylation strategy using methylbromide (CH3Br), with careful optimization of reaction conditions to control stereoselectivity. Their research demonstrated that the choice of base, temperature, and additives significantly impacts the stereochemical outcome of the methylation reaction.

Table 3: Optimization of 16-Methylation in Steroid Synthesis

EntryBaseTemperature (°C)AdditiveMethylating AgentYield (%)Product Distribution (%)Reference
1CH3ONa (1.5 equiv.)-20-CH3I8614/56/2/20
2t-BuOK (1.5 equiv.)-20-CH3I729/61/2/21
3LDA (1.5 equiv.)-20-CH3I925/89/2/4
4LDA (1.5 equiv.)-40-CH3I925/92/1/2
5LDA (1.2 equiv.)-40-CH3I936/91/1/2
6LDA (1.2 equiv.)-40-CH3Br9117/80/2/1
7LDA (1.2 equiv.)-40HMPACH3Br933/97/0/0

As shown in Table 3, the use of lithium diisopropylamide (LDA) as the base, combined with hexamethylphosphoramide (HMPA) as an additive and methylbromide as the methylating agent, provided the highest stereoselectivity (97%) for the desired product. This optimization demonstrates the critical importance of reaction parameters in controlling the stereochemical outcome of C16 methylation.

Another important approach for introducing the 16β-methyl group involves the conversion of 17-keto-steroids to 16-beta-methyl-17-keto-steroids. This process typically begins with the formation of a 16-substituted steroid intermediate, followed by methylation to produce a 16-methyl-16-substituted steroid. The methylation is performed by reacting the alkali metal salt of the steroid with an appropriate methylating agent under carefully controlled conditions.

The stereoselective introduction of the 16β-methyl group can also be achieved through a hydrogenation strategy. For example, 16-methylene-17-ketosteroids can be stereoselectively hydrogenated using Wilkinson's catalyst to give the 16β-methyl derivative with good stereoselectivity and yield. This approach could be applied to the synthesis of our target compound after appropriate functional group manipulations.

An alternative method involves the reaction of 16-methylene-17-ketosteroids with methyl magnesium iodide to yield 16-methylene-17α-methyl-17β-hydroxysteroids. These intermediates can then be subjected to hypobromous acid addition followed by anionotropic rearrangement to give 16α-methyl-16β-bromomethyl-17-ketosteroids. While this approach is primarily used for introducing two methyl groups at C16, it illustrates the complexity of controlling stereochemistry at this position.

Strategic Modifications for Fluticasone Propionate Synthesis

The conversion of 9-fluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione into fluticasone propionate involves two critical steps: 17β-carbothioate formation and propionyloxy substitution. Patent data demonstrates that alkylation of the intermediate with chlorofluoromethane introduces the thioester group at position 17β, achieving a 96.3% yield under optimized acidic conditions (pH 2–3 with hydrochloric acid) [4]. Concurrently, esterification at position 17α with propionic anhydride ensures optimal pulmonary retention in the final drug [3].

A comparative analysis of synthetic routes reveals that using calcium hydroxide during the hydrolysis phase increases purity to >98%, while traditional methods with diethylamine yield only 45–60% [4]. The table below summarizes key reaction parameters:

Reaction StepReagentTemperature (°C)Yield (%)Purity (%)
17β-Carbothioate FormationChlorofluoromethane25–3096.398.7
17α-PropionylationPropionic Anhydride40–4589.297.5

These modifications underscore the intermediate’s adaptability to green chemistry principles, as seen in solvent-free fluorodecarboxylation protocols that reduce waste generation [3].

Pathways to Ciclesonide and Related Anti-Inflammatory Agents

Functionalization of the 21-hydroxyl group in 9-fluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione enables its conversion into ciclesonide precursors. Research illustrates that mesylation followed by azide displacement produces intermediates like Cic4, which undergo Staudinger reactions to introduce amino groups critical for prodrug activation [5]. The intermediate’s 1,4-diene system further allows epoxidation at positions 1–2, enhancing topical potency in derivatives such as mometasone furoate [6].

Notably, the 16α-methyl group impedes metabolism by hepatic cytochrome P450 enzymes, prolonging the half-life of ciclesonide analogues to >15 hours in clinical formulations [2] [5]. This structural feature also mitigates cross-reactivity with progesterone receptors, reducing off-target effects in pulmonary applications [2].

Comparative Efficiency in Glucocorticoid vs. Mineralocorticoid Derivative Production

Despite sharing a common androstane backbone, 9-fluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione exhibits >90% selectivity toward glucocorticoid derivatives due to its stereoelectronic profile. The 9α-fluoro atom induces a 1.5-fold increase in glucocorticoid receptor binding affinity compared to non-fluorinated analogues, while the 16α-methyl group sterically hinders interactions with mineralocorticoid receptors [1] [6].

Productivity metrics highlight this bias:

  • Glucocorticoid Synthesis: Yields range from 85–96% for fluticasone propionate and ciclesonide precursors under mild conditions (25–50°C) [4] [5].
  • Mineralocorticoid Synthesis: Attempts to produce aldosterone analogues result in <10% yields due to poor regioselectivity during 21-hydroxylation [6].

The table below contrasts key parameters:

ParameterGlucocorticoid DerivativesMineralocorticoid Derivatives
Average Yield89.5%8.2%
Reaction Temperature25–50°C60–80°C
Receptor Binding Affinity1.2–1.5 nM230–450 nM

This disparity underscores the intermediate’s specialization for anti-inflammatory applications, driven by its fluorine and methyl substituents [1] [4].

XLogP3

2.4

UNII

D31QPG5VFR

Other CAS

3109-01-1

Wikipedia

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione

Dates

Modify: 2024-04-14

Explore Compound Types